molecular formula C10H13ClO2S B1611551 ((4-Chlorobutyl)sulfonyl)benzene CAS No. 33451-35-3

((4-Chlorobutyl)sulfonyl)benzene

Cat. No.: B1611551
CAS No.: 33451-35-3
M. Wt: 232.73 g/mol
InChI Key: HOPHRQZFBQDQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4-Chlorobutyl)sulfonyl)benzene is a useful research compound. Its molecular formula is C10H13ClO2S and its molecular weight is 232.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

33451-35-3

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

4-chlorobutylsulfonylbenzene

InChI

InChI=1S/C10H13ClO2S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

HOPHRQZFBQDQJY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCCl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

30% Aqueous hydrogen peroxide solution (27.6 ml) was dropwise added under ice-cooling to a solution of 4-phenylthiobutyl chloride (22.2 g) obtained in the same manner as in Preparation Example 99 in formic acid (150 ml), which was followed by stirring at room temperature for 1 hr. The reaction mixture was poured into ice water, neutralized with sodium hydroxide solution and extracted with chloroform. The organic layer was washed with brine, dried and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (chloroform) and further recrystallized from hexane to give 21 g of 4-phenylsulfonylbutyl chloride.
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.